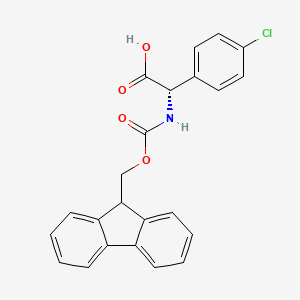

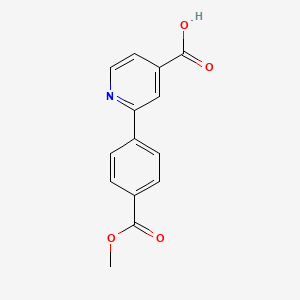

4-(4-羟基苯基)-2-甲氧基苯甲酸

描述

科学研究应用

抗氧化活性

一项关于海洋真菌曲霉肉色菌的苯基醚衍生物的研究重点介绍了与4-(4-羟基苯基)-2-甲氧基苯甲酸结构相关的化合物的抗氧化潜力。一种结构相近的化合物显示出显着的抗氧化活性,暗示了4-(4-羟基苯基)-2-甲氧基苯甲酸衍生物的潜在抗氧化应用(Xu et al., 2017)。

酶相互作用研究

涉及来自绿脓杆菌的纯化4-甲氧基苯甲酸单加氧酶系统的一项研究表明了底物特异性和酶系统与类似于4-(4-羟基苯基)-2-甲氧基苯甲酸的化合物的相互作用。这项研究提供了对这些化合物可以经历的酶促过程的见解,可能导致在生物催化和环境生物修复中的应用(Bernhardt et al., 1973)。

风味包封和释放

食品工业中一个显着的应用是风味分子的包封。一项关于香草酸(一种与4-(4-羟基苯基)-2-甲氧基苯甲酸结构相关的化合物)包封到层状双氢氧化物(LDH)中以控制风味释放的研究表明了在风味保存和食品中的控制释放中的潜在应用(Hong et al., 2008)。

液晶性质

含有4-(4-羟基苯基)-2-甲氧基苯甲酸部分的化合物的合成和表征已因其液晶性质而得到探索。此类研究是液晶显示器(LCD)和其他电子视觉显示技术应用的基础(Thaker et al., 2012)。

胆碱酯酶抑制

对源自4-甲氧基苯甲酸(与4-(4-羟基苯基)-2-甲氧基苯甲酸密切相关)的化合物的合成和生物学评估的研究显示了胆碱酯酶抑制的潜力。这表明在治疗阿尔茨海默病等疾病中可能的治疗应用,其中胆碱酯酶抑制剂可以发挥至关重要的作用(Arfan et al., 2018)。

作用机制

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme involved in the catabolism of the amino acid tyrosine . In animals, this enzyme plays an important role in the breakdown of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Mode of Action

The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition can lead to an increase in tyrosine levels and a decrease in the downstream products of the tyrosine catabolic pathway .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine catabolic pathway . This pathway is responsible for the breakdown of tyrosine into various metabolites. When HPPD is inhibited, the conversion of tyrosine to 4-Hydroxyphenylpyruvic acid (4-HPPA) is blocked, leading to an accumulation of tyrosine and a decrease in the downstream metabolites .

Pharmacokinetics

Related compounds such as 4-hydroxyphenylacetic acid are known to be involved in various metabolic processes . These compounds can be metabolized by the body and excreted in the urine . The bioavailability of these compounds can be influenced by factors such as the route of administration and the presence of other compounds.

Result of Action

The inhibition of HPPD by 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid can lead to various molecular and cellular effects. In animals, the accumulation of tyrosine can stunt growth . In plants, the inhibition of HPPD can lead to a loss of chlorophyll, causing the plants to turn white .

Action Environment

The action, efficacy, and stability of 4-(4-Hydroxyphenyl)-2-methoxybenzoic acid can be influenced by various environmental factors. For instance, these compounds are highly sensitive to light and temperature, and their continuous exposure to intense heat and light can cause their oxidation . Therefore, the storage and application conditions of these compounds can significantly impact their effectiveness.

属性

IUPAC Name |

4-(4-hydroxyphenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLMALSELBEMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688728 | |

| Record name | 4'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261892-57-2 | |

| Record name | 4'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)

![N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B3046556.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)